4-(3-(3-Bromophenoxy)propyl)morpholine

Description

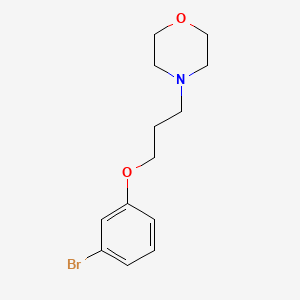

4-(3-(3-Bromophenoxy)propyl)morpholine is an organic compound with the molecular formula C13H18BrNO2 It is a morpholine derivative, characterized by the presence of a bromophenoxy group attached to a propyl chain, which is further connected to a morpholine ring

Properties

IUPAC Name |

4-[3-(3-bromophenoxy)propyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEPUVTVRQMTQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(3-Bromophenoxy)propyl)morpholine typically involves the reaction of 3-bromophenol with 1-bromo-3-chloropropane to form 3-(3-bromophenoxy)propane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(3-Bromophenoxy)propyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the bromophenoxy group or the morpholine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a phenol derivative.

Scientific Research Applications

Medicinal Chemistry

4-(3-(3-Bromophenoxy)propyl)morpholine has potential applications in drug development due to its structural properties, which may allow it to act on specific enzymes or receptors involved in disease pathways.

- Lead Compound Development : The compound could serve as a lead for developing new drugs targeting cancer and other diseases.

- Biological Activity : Morpholine derivatives are known for their antimicrobial, antifungal, and anticancer properties. The specific arrangement of functional groups in this compound may enhance these activities, making it a candidate for further investigation.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for assessing its pharmacological properties.

- Binding Affinity : Studies involving molecular docking and surface plasmon resonance can quantify the binding affinity of the compound to various enzymes or receptors.

- Mechanism of Action : Research indicates that similar compounds can affect pathways involved in cell proliferation and apoptosis, suggesting that this compound may have similar effects.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various morpholine derivatives, including this compound. The findings indicated that this compound exhibited significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism was hypothesized to involve apoptosis induction through interaction with specific cellular targets.

Case Study 2: Antimicrobial Properties

Research evaluating the antimicrobial activity of this compound showed promising results against several bacterial strains, including Staphylococcus aureus. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism for its antimicrobial effects.

Mechanism of Action

The mechanism of action of 4-(3-(3-Bromophenoxy)propyl)morpholine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit certain enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

- 4-(3-(4-Bromophenoxy)propyl)morpholine

- 4-(3-(3-Bromophenyl)propyl)morpholine

Comparison: 4-(3-(3-Bromophenoxy)propyl)morpholine is unique due to the specific positioning of the bromophenoxy group, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Biological Activity

4-(3-(3-Bromophenoxy)propyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring attached to a bromophenoxy group, which significantly influences its biological interactions. Its molecular formula is with a molecular weight of approximately 284.19 g/mol. The presence of the bromine atom allows for nucleophilic substitution reactions, while the morpholine moiety enhances its pharmacological potential due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that morpholine derivatives often exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy is typically assessed using Minimum Inhibitory Concentration (MIC) values. In one study, compounds demonstrated MIC values ranging from 32 to 512 μg/mL against various pathogens, suggesting a significant potential for therapeutic applications .

Anticancer Activity

The anticancer properties of this compound have been evaluated through in vitro studies. For example, similar compounds have been shown to induce apoptosis in non-small cell lung cancer (NSCLC) cells by modulating the Bcl-2/caspase signaling pathway. In these studies, increasing concentrations of the compound led to higher apoptotic rates in cancer cells, indicating its potential as a lead compound for cancer therapy .

The mechanism through which this compound exerts its biological effects involves several pathways:

- Binding Affinity : Interaction studies suggest that this compound binds to specific enzymes or receptors, influencing cellular processes such as proliferation and apoptosis.

- Electrophilic Aromatic Substitution : The bromophenoxy group may undergo electrophilic substitution reactions, enhancing the compound's reactivity and biological activity.

- Cellular Pathways : Research indicates that similar compounds can affect pathways related to cell growth and survival, particularly in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 4-(3-(4-Bromophenoxy)propyl)morpholine | Morpholine derivative | Para-bromophenoxy group |

| N-Methylmorpholine | Simple morpholine derivative | Lacks aromatic substituents |

| Bromomorpholine | Morpholine derivative | Bromine attached directly to the ring |

The structural arrangement of functional groups in this compound potentially enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

- In Vitro Antitumor Activity : A study demonstrated that derivatives similar to this compound effectively inhibited cell proliferation and migration in lung cancer cells, promoting apoptosis through upregulation of pro-apoptotic proteins .

- Antibacterial and Antifungal Activity : Another study evaluated various alkaloids and found that halogenated derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, reinforcing the importance of halogen substituents in enhancing bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.